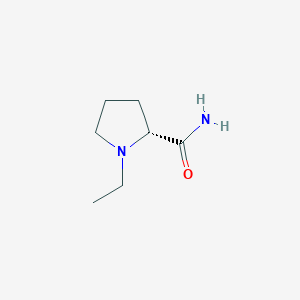

(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide

Description

Significance of Pyrrolidine (B122466) Moiety in Chemical Biology and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in the fields of chemical biology and medicinal chemistry. researchgate.netnih.gov Its prevalence in a vast array of natural products, particularly alkaloids, underscores its evolutionary selection as a privileged structure for biological interactions. nih.gov The significance of the pyrrolidine moiety is rooted in several key stereochemical and structural features that make it an attractive component for drug design. researchgate.netnih.gov

The non-planar, puckered conformation of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving high-affinity and selective binding to biological targets such as enzymes and receptors. nih.gov Furthermore, the stereogenic centers inherent to substituted pyrrolidine rings introduce chirality, a fundamental aspect of molecular recognition in biological systems. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can drastically influence the biological profile of a molecule, enabling fine-tuning of its pharmacological properties. researchgate.netnih.gov

The versatility of the pyrrolidine scaffold is demonstrated by its presence in numerous therapeutic agents with a wide range of applications, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. nih.gov

Overview of (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide as a Chiral Building Block in Advanced Organic Synthesis

This compound is a specific chiral molecule that serves as a valuable building block in asymmetric synthesis. ambeed.comchemicalbook.com Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during synthesis, allowing for the controlled construction of a target molecule with a specific three-dimensional arrangement. The use of such building blocks is a cornerstone of modern pharmaceutical development, as the therapeutic activity and safety of a drug are often dependent on its stereochemistry.

The "(R)" designation in its name refers to the specific spatial configuration of the substituents around the chiral center at the second position of the pyrrolidine ring. The "(+)" indicates that it rotates plane-polarized light in the dextrorotatory direction. As a chiral amine and amide, this compound provides a pre-defined stereochemical center that chemists can utilize to build more complex chiral molecules, avoiding the need for difficult separation of stereoisomers later in the synthetic sequence. This efficiency is critical in the synthesis of natural products and active pharmaceutical ingredients where precise stereocontrol is paramount. mdpi.com

Current Landscape and Research Directions for Pyrrolidinecarboxamide Derivatives

The foundational structure of pyrrolidinecarboxamide is a fertile ground for the development of novel derivatives with tailored biological activities. Current research is actively exploring the therapeutic potential of this class of compounds across various disease areas.

One significant area of investigation is in the development of antidiabetic agents. Researchers have synthesized and evaluated various pyrrolidine derivatives, including those with a carboxamide function, as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. researchgate.net

Another prominent research direction is in oncology. A novel series of pyrrolidine-carboxamide derivatives has been developed and evaluated for their antiproliferative activity. nih.gov Certain derivatives have shown potent inhibitory activity against key cancer-related proteins like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov For instance, specific compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines, including those of the lung, breast, and colon. nih.gov The dual inhibition of EGFR and CDK2 presents a promising strategy for developing new anticancer therapeutics. nih.gov

The ongoing exploration of pyrrolidinecarboxamide derivatives highlights their potential to yield novel drug candidates for a multitude of diseases, driven by the versatility of the pyrrolidine scaffold and the ability to modify its substituents to optimize pharmacological activity.

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 22215364. nih.gov

| Property | Value |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | (2R)-1-ethylpyrrolidine-2-carboxamide |

| CAS Number | 114812-33-8 |

Table 2: Examples of Research on Bioactive Pyrrolidinecarboxamide Derivatives

| Derivative Class | Therapeutic Target/Area | Research Findings |

| 1-[2-[(5-cyanopyridin-2-yl)amino]-ethylamino]acetyl-2-(S)-pyrrolidine carbonitriles | Diabetes Mellitus (DPP-4 inhibitors) | Synthesis of derivatives with the aim of managing diabetes. researchgate.net |

| Novel pyrrolidine-carboxamide series (7a-q) | Oncology (EGFR/CDK2 inhibitors) | Compounds exhibited potent antiproliferative activity against lung, breast, and colon cancer cell lines. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-1-ethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOASEHNECNLNM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623454 | |

| Record name | 1-Ethyl-D-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-32-2 | |

| Record name | (2R)-1-Ethyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381670-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-D-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R + 1 Ethyl 2 Pyrrolidinecarboxamide and Its Derivatives

Classical and Contemporary Synthesis Routes for Pyrrolidinecarboxamides

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to create pyrrolidinecarboxamides from their corresponding carboxylic acid precursors.

Traditional Amide Bond Formation Strategies

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under mild conditions, necessitating the activation of the carboxylic acid. luxembourg-bio.com This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. luxembourg-bio.com

A common strategy involves the use of coupling reagents . These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used. luxembourg-bio.comnih.gov The reaction proceeds through an O-acylisourea intermediate, which can then react with the amine to form the desired amide. luxembourg-bio.com To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and aminium/uronium salts like HATU, which are known for their high efficiency. ucl.ac.uk

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride . Treatment of the pyrrolidine (B122466) carboxylic acid with reagents like thionyl chloride or oxalyl chloride yields the corresponding acyl chloride. nih.gov This highly electrophilic intermediate readily reacts with an amine to produce the pyrrolidinecarboxamide in high yield. nih.gov

| Strategy | Reagent(s) | Description | Key Byproduct(s) |

|---|---|---|---|

| Carbodiimide Coupling | EDCI, DCC | Forms an O-acylisourea active intermediate that reacts with the amine. luxembourg-bio.com | Substituted ureas (water-soluble for EDCI, insoluble for DCC). luxembourg-bio.com |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride prior to reaction with the amine. nih.gov | HCl, SO₂, CO, CO₂. |

| Phosphonium Reagents | BOP, PyBOP | Forms an active ester intermediate for efficient coupling. | Hexamethylphosphoramide (HMPA), triphenylphosphine (B44618) oxide. |

| Aminium/Uronium Reagents | HATU, HBTU | Highly efficient reagents that form activated esters, often used in peptide synthesis. ucl.ac.uk | Tetramethylurea. |

Esterification and Amidation Sequences from Pyrrolidine Carboxylic Acids

A two-step approach involving the initial conversion of a pyrrolidine carboxylic acid to an ester, followed by amidation, provides another reliable route to pyrrolidinecarboxamides. This method can be advantageous when direct amidation is problematic or when the ester is a more convenient intermediate.

The esterification of the pyrrolidine carboxylic acid can be accomplished through several methods. For instance, treatment of the amino acid with thionyl chloride in an alcohol like methanol (B129727) leads to the formation of the corresponding methyl ester. nih.gov Another approach is the reaction with diazomethane, which provides the methyl ester with a quantitative yield. nih.gov

Once the ester is formed, it can be converted to the target amide via amidation . This reaction, often referred to as aminolysis, involves the displacement of the alkoxy group of the ester by an amine. While the aminolysis of unactivated esters, such as methyl or ethyl esters, can require forcing conditions, the reaction can be facilitated by catalysts. ucl.ac.ukmdpi.com For example, iron(III) chloride (FeCl₃) has been shown to catalyze the direct amidation of esters with amines, providing a pathway to the desired carboxamide products. mdpi.com Recently, a novel method using potassium hexafluorophosphate (B91526) (KPF₆) as a promoter for both the esterification and amidation of carboxylic acids has been developed, offering a green and efficient approach. nih.gov

Stereoselective Synthesis of Pyrrolidinecarboxamide Enantiomers

Achieving high enantiopurity is critical for the synthesis of biologically active molecules. For chiral pyrrolidinecarboxamides like (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide, stereocontrol can be achieved either by starting with a chiral precursor or by inducing chirality during the formation of the heterocyclic ring.

Application of Chiral Catalysis in Pyrrolidine Ring Formation

An alternative to chiral pool synthesis is the creation of the chiral pyrrolidine ring from achiral or prochiral precursors using asymmetric catalysis. This approach offers flexibility and allows for the construction of diverse pyrrolidine scaffolds.

Several catalytic methods have been developed for the enantioselective synthesis of pyrrolidines:

Intramolecular C-H Amination : Transition-metal catalysts, particularly those based on rhodium and copper, can facilitate the intramolecular amination of unactivated C(sp³)-H bonds to form the pyrrolidine ring. organic-chemistry.org By using a chiral ligand in conjunction with the metal catalyst, this cyclization can be rendered enantioselective. Recently, enzymatic platforms using evolved cytochrome P411 variants have also been shown to catalyze the intramolecular insertion of alkyl nitrenes into C-H bonds to build chiral pyrrolidine derivatives. acs.org

Catalytic Cycloadditions : The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring. The use of chiral catalysts, such as chiral gold(I) complexes, can control the stereochemical outcome of the cycloaddition, leading to enantioenriched pyrrolidine products. nih.gov

Ring-Closing Metathesis (RCM) : Ring-closing enyne metathesis (RCEM) using ruthenium catalysts like the Grubbs catalysts provides an efficient route to pyrrolidine derivatives from acyclic precursors containing both an alkene and an alkyne. organic-chemistry.org The application of chiral catalysts in RCM can lead to the formation of chiral pyrrolidines.

| Catalytic Method | Catalyst Type | Description | Reference Example |

|---|---|---|---|

| Intramolecular C-H Amination | Chiral Rhodium or Copper Complexes | Catalyzes the enantioselective cyclization of an amine onto a C-H bond to form the pyrrolidine ring. organic-chemistry.org | Synthesis of pyrrolidines from O-benzoylhydroxylamines. organic-chemistry.org |

| Enzymatic C-H Amination | Evolved Cytochrome P411 | Biocatalytic intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines. acs.org | Formation of pyrrolidines with good enantioselectivity and catalytic efficiency. acs.org |

| [4+2] Cycloaddition | Chiral Gold(I) Complexes | Enantioselective intramolecular cycloaddition of arylalkynes with alkenes. nih.gov | Analysis of the chiral binding pocket directs enantioselective folding. nih.gov |

| Ring-Closing Enyne Metathesis | Ruthenium (Grubbs) Catalysts | Forms a conjugated diene-containing pyrrolidine ring from an acyclic enyne precursor. organic-chemistry.org | Synthesis of chiral pyrrolidines without the need for a Lewis acid. organic-chemistry.org |

Multicomponent Reaction Approaches to Pyrrolidinecarboxamide Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, have emerged as powerful tools for synthesizing complex molecular scaffolds like pyrrolidines. researchgate.netrug.nl These reactions are highly atom- and step-economical, making them ideal for generating molecular diversity and building libraries of compounds efficiently. researchgate.net

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile (e.g., an activated alkene). nih.govrsc.org The azomethine ylide, which can be generated in situ from the condensation of an α-amino acid (like proline or its esters) and an aldehyde or ketone, reacts with the alkene to form the five-membered pyrrolidine ring in a highly stereoselective manner. nih.govrsc.org By varying the amino acid, aldehyde, and alkene components, a wide array of substituted pyrrolidines can be accessed in a single step. This approach has been used to generate complex spirocyclic pyrrolidine derivatives with a high degree of diastereoselectivity. nih.govrsc.org

Other MCRs have also been developed to access related pyrrolidinone scaffolds, which can be precursors to pyrrolidinecarboxamides. nih.govnih.gov These strategies highlight the power of MCRs to rapidly construct complex heterocyclic cores from simple, readily available starting materials. rug.nl

One-Pot Three-Component Reaction Strategies

One-pot, three-component reactions represent an efficient strategy for synthesizing complex heterocyclic systems from simple precursors. A notable application of this approach is in the synthesis of spirooxindole derivatives, which incorporate a pyrrolidine ring. This is typically achieved through a [3+2] cycloaddition reaction. The process involves the in-situ generation of an azomethine ylide from the condensation of isatin (B1672199) and a secondary amino acid, such as L-proline or sarcosine (B1681465). This dipole then reacts with a dipolarophile, like an α,β-unsaturated carbonyl compound (e.g., chalcones), to yield the spiro-pyrrolidine-oxindole scaffold. researchgate.net

The reaction conditions can be optimized to achieve high regio- and stereoselectivity. For instance, using an ethanolic solution of chalcone (B49325), isatin, and L-proline in a 1:1.3:1.3 molar ratio at reflux temperature has been shown to produce good yields of the desired spirooxindole derivatives within 5 hours. researchgate.net This method is valued for its operational simplicity and the ability to generate multiple new bonds and stereocenters in a single synthetic operation. nih.gov

Table 1: Example of a One-Pot Synthesis of Pyrrolizidine Spirooxindoles researchgate.net

| Entry | Dipolarophile (Chalcone) | Reactants | Solvent | Conditions | Time (h) | Yield (%) |

| 1 | Substituted α,β-unsaturated carbonyl compounds (11a-e) | Isatin, L-proline | Ethanol | Reflux | 5 | Good |

Organocatalytic Multicomponent Synthesis

Organocatalysis provides a powerful tool for the enantioselective synthesis of highly functionalized pyrrolidines. This approach often utilizes small organic molecules, such as chiral amines, to catalyze reactions with high stereocontrol. A relevant strategy involves the organocatalytic conjugate addition of aldehydes to nitro-olefins, such as β-nitroacrolein dimethyl acetal. acs.org This reaction generates highly functionalized nitroaldehydes with excellent yield and stereoselectivity, using commercially available catalysts at a loading of 10 mol %. acs.org

These nitroaldehyde intermediates serve as versatile precursors for pyrrolidine synthesis. Through a subsequent one-pot process involving the chemoselective reduction of the nitro group followed by an intramolecular reductive amination, 3,4-disubstituted pyrrolidines can be obtained. acs.org This methodology demonstrates an efficient pathway to highly enantioenriched pyrrolidines bearing multiple contiguous stereocenters. acs.org

Derivatization Strategies for Expanding Pyrrolidinecarboxamide Chemical Space

Derivatization of the core pyrrolidine scaffold is crucial for exploring the chemical space and developing analogs with diverse properties. Strategies often focus on substitution at the nitrogen atom or the construction of more complex fused or spirocyclic systems.

N-Substitution Reactions on the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring is a key site for derivatization due to its nucleophilicity. nih.gov N-substitution is a common strategy in drug design, with a significant percentage of FDA-approved drugs containing a pyrrolidine scaffold being substituted at the N-1 position. nih.gov This modification can significantly influence the compound's physical, chemical, and biological properties.

N-alkylation is a primary method for achieving this derivatization. For example, microwave-assisted N-alkylation of a NH pyrrolidine-fused chlorin (B1196114) has been successfully performed using various alkyl halides, such as methyl 4-(bromomethyl)benzoate, in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. nih.gov This approach highlights a rapid and efficient method for introducing a wide array of substituents onto the pyrrolidine nitrogen. nih.gov

Synthesis of Spirooxindole Pyrrolidine Derivatives

The synthesis of spirooxindole pyrrolidine derivatives is a well-established strategy for creating complex, three-dimensional molecules with potential biological activity. dntb.gov.uaresearchgate.net The most prevalent method is the 1,3-dipolar cycloaddition reaction involving an azomethine ylide. nih.govuobasrah.edu.iq

The process begins with the condensation of an isatin (a dicarbonyl compound) with a secondary amino acid (e.g., sarcosine or L-proline) to generate an azomethine ylide in situ. nih.govuobasrah.edu.iq This reactive intermediate then undergoes a cycloaddition with a suitable dipolarophile, such as a chalcone or another α,β-unsaturated carbonyl compound. researchgate.net The reaction's efficiency and selectivity can be influenced by the choice of solvent and temperature. Methanol has been identified as an effective solvent, with optimal yields often achieved at temperatures around 60-65 °C. uobasrah.edu.iq This multicomponent strategy is highly efficient, creating a spirocyclic quaternary carbon and up to four new stereocenters in a single step. nih.gov

Table 2: Optimization of Spiro-oxindole-pyrrolidine Synthesis uobasrah.edu.iq

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methanol | 65 (Reflux) | 92 |

| 2 | Ethanol | 78 (Reflux) | 85 |

| 3 | Chloroform | 61 (Reflux) | 65 |

| 4 | DMF | 153 (Reflux) | 50 |

| 5 | Water | 100 (Reflux) | 40 |

| 6 | Methanol | 20 (RT) | 30 |

| 7 | Methanol | 40 | 65 |

| 8 | Methanol | 60 | 90 |

Preparation of Pyrrolidinecarbonitrile and Pyrrolidinecarboxamide Hybrids

The direct synthesis of molecules that are explicitly defined as pyrrolidinecarbonitrile and pyrrolidinecarboxamide hybrids requires specific synthetic routes. While direct examples are not prevalent in the surveyed literature, related multicomponent strategies for synthesizing highly substituted pyrroles offer a plausible pathway. For instance, a one-pot, three-component reaction of N-(sulfonamido)-acetophenones, various aldehydes, and cyanoacetic acid derivatives (such as malononitrile (B47326) or cyanoacetamide) can produce penta-substituted 2-aminopyrroles. ejournal.by The inclusion of reagents like malononitrile introduces a nitrile group, while cyanoacetamide can serve as a precursor to the carboxamide functionality, providing a foundational strategy for accessing scaffolds containing both moieties. ejournal.by

Advanced Energy-Assisted Synthetic Techniques

To enhance reaction efficiency, reduce reaction times, and promote greener chemical processes, advanced energy sources like ultrasound and microwave irradiation are employed in the synthesis of pyrrolidine derivatives.

Ultrasound irradiation has been successfully used to drive the one-pot, three-component synthesis of novel 5-oxo-2-pyrrolidinecarboxamides. researchgate.netuobasrah.edu.iq This method involves the reaction of keto carboxylic acids, primary amines, and isocyanides under ultrasonic conditions. uobasrah.edu.iq The key benefits of this sonochemical approach include significantly shorter reaction times, excellent yields, cleaner reaction profiles, and operational simplicity, aligning with the principles of green chemistry. researchgate.netuobasrah.edu.iq

Similarly, microwave-assisted synthesis has proven to be a powerful tool. A green synthetic methodology for various substituted pyrrolidinone derivatives has been developed using a one-pot, three-component reaction of aromatic aldehydes, aniline, and dialkylbut-2-ynedioate under microwave irradiation. researchgate.net This technique often allows for solvent-free conditions or the use of environmentally benign solvents like water, while dramatically accelerating reaction rates compared to conventional heating methods. ejournal.byresearchgate.net For example, the synthesis of certain 2-azetidinones, a related class of N-heterocycles, required 6-8 hours with conventional heating but was completed in just 4-6 minutes under microwave irradiation. researchgate.net

Microwave Irradiation in Pyrrolidine Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently at the molecular level. This technique often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.com

In the context of pyrrolidine synthesis, microwave irradiation has proven effective for key bond-forming reactions. One significant application is in N-alkylation, a fundamental step in the synthesis of derivatives of this compound. For instance, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin was achieved in just 5 minutes at 75 °C, a significant improvement over conventional methods that might take several hours. nih.gov Similarly, various acetamide (B32628) derivatives, including those with pyrrolidine moieties, have been synthesized in good yields with reaction times reduced from hours to a few minutes under microwave irradiation. mdpi.com

The synthesis of the core pyrrolidinone structure, a close relative of pyrrolidinecarboxamide, has also been successfully accomplished using microwave assistance. A one-pot, three-component reaction to produce substituted pyrrolidinone derivatives was developed using microwave irradiation in an aqueous medium, highlighting the method's alignment with green chemistry principles. sphinxsai.comresearchgate.net This approach not only accelerated the reaction but also utilized an environmentally benign solvent.

The advantages of microwave-assisted synthesis over conventional heating are clearly demonstrated in various studies. For example, the synthesis of a pyrrolidine-fused chlorin took 8 hours with conventional heating to achieve a 50% yield, whereas microwave irradiation produced a 41% yield in just 4 hours. mdpi.com While the yield was slightly lower, the 50% reduction in reaction time represents a substantial gain in efficiency. mdpi.com

| Reaction Type | Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Time (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|

| Pyrrolidine-fused Chlorin Synthesis | 135 °C, 290 W | 4 h | 41% | 8 h | 50% | mdpi.com |

| N-Alkylation of Chlorin | 75 °C, DMF | 5 min | 68% | Not specified | Not specified | nih.gov |

| Acetamide Synthesis | 65-70 °C, 400 W | 5-10 min | Good yields | 2-3 h | Moderate yields | mdpi.com |

Ultrasound Irradiation in Pyrrolidinecarboxamide Formation

This technique has been effectively applied to the synthesis of pyrrolidinecarboxamide and related structures. A notable example is the facile one-pot, three-component synthesis of novel 5-oxo-2-pyrrolidinecarboxamides under ultrasound irradiation. This method is praised for its good-to-excellent yields, environmental friendliness, clean reaction profile, and significantly shorter reaction times compared to traditional approaches. researchgate.net

The formation of the amide bond, a critical step in synthesizing carboxamides, is often facilitated by sonication. While specific studies on this compound are not detailed, the general synthesis of amides and related heterocyclic compounds demonstrates the power of this technique. researchgate.net For instance, ultrasound-assisted methods have been developed for synthesizing various biologically active heterocycles in aqueous media, often eliminating the need for catalysts and harsh solvents. nih.gov The synthesis of pyrrolidinone derivatives has also been achieved under ultrasound irradiation, resulting in excellent yields and short reaction times. researchgate.net

To illustrate the efficiency gains, one study on the synthesis of a model compound found that under ultrasonic irradiation in water, the reaction was completed in 1 hour with a 96% yield, whereas under silent (non-sonicated) conditions, it required 4 hours to achieve an 80% yield. nih.gov

| Reaction / Compound Type | Conditions (Ultrasound) | Time (Ultrasound) | Yield (Ultrasound) | Time (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|

| Dihydroquinoline Synthesis | 60 °C, Water | 1 h | 96% | 4 h | 80% | nih.gov |

| 5-Oxo-2-pyrrolidinecarboxamides | Ultrasound Irradiation | Short | Good to Excellent | Long | Lower | researchgate.net |

| Substituted 3-pyrrolin-2-ones | Ultrasound Irradiation, 100 W | 15 min | 89% | 10 h (at RT) | Lower / No reaction | researchgate.net |

Phase-Transfer Catalysis in Pyrrolidinecarboxamide Synthesis

Phase-Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports one reactant across the phase boundary into the other phase, where the reaction can proceed. This technique can increase yields, reduce reaction times, and eliminate the need for expensive or hazardous anhydrous solvents. acs.org

The application of PTC is highly relevant to the synthesis of pyrrolidine derivatives, particularly in stereoselective reactions. Asymmetric Phase-Transfer Catalysis (APTC), which uses chiral, non-racemic catalysts, is a key strategy for establishing stereocenters, such as the one present in this compound. acs.orgnih.govnih.gov

Key reactions in the synthesis of pyrrolidine scaffolds, such as alkylation, can be performed enantioselectively using PTC. For example, the asymmetric alkylation of glycine (B1666218) ester derivatives using chiral cinchona alkaloid-derived catalysts has been used to produce α,α-disubstituted amino acids, which are precursors to complex pyrrolidine structures. acs.org In one large-scale application, a chiral amino acid was prepared in 70% yield with 96% enantiomeric excess (ee) using a Maruoka catalyst. acs.org

More directly related to the pyrrolidone core, researchers have reported the asymmetric Michael addition of N-Boc-pyrrolidone to electrophiles under the catalysis of Cinchona-based phase-transfer catalysts. mdpi.com This demonstrates the utility of PTC in modifying existing pyrrolidone rings in an enantioselective manner. The catalyst facilitates the deprotonation of the pyrrolidone and transports the resulting anion into the organic phase to react with the Michael acceptor. mdpi.com

| Component | Description | Example Application | Reference |

|---|---|---|---|

| Aqueous Phase | Contains the nucleophile (e.g., hydroxide, anion of a starting material). | 50% aq. KOH or NaOH solution. | uni-giessen.de |

| Organic Phase | Contains the organic substrate and the solvent (e.g., toluene, CH₂Cl₂). | Glycine Schiff base or N-Boc-pyrrolidone in toluene. | acs.orgmdpi.com |

| Phase-Transfer Catalyst | A chiral quaternary ammonium salt (e.g., derived from Cinchona alkaloids) that transports the anion. | Maruoka catalyst or other Cinchona-derived catalysts. | acs.orgmdpi.com |

| Reaction Type | Enables asymmetric alkylation, cyclization, or conjugate addition. | Asymmetric alkylation of glycine imines; Michael addition of N-Boc-pyrrolidone. | acs.orgmdpi.com |

Stereochemical Considerations in Pyrrolidinecarboxamide Research

Importance of Specific Stereoisomers in Biological Activity Research

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological systems. Enzymes, receptors, and other biological targets are themselves chiral, meaning they can differentiate between the stereoisomers of a drug or bioactive molecule. This stereoselectivity can lead to significant differences in biological activity between enantiomers.

Research has shown that the biological activity of various compounds is highly dependent on their stereochemistry. mdpi.com For instance, one enantiomer may fit perfectly into the binding site of a target protein, eliciting a desired therapeutic effect, while its mirror image may be inactive, less active, or even cause unwanted side effects. mdpi.com In some cases, the "wrong" enantiomer can inhibit the activity of the desired one or be metabolized into a toxic substance.

The control and determination of enantiomeric purity are, therefore, essential for clinical, analytical, and regulatory purposes in the pharmaceutical industry. nih.gov Manufacturing single-enantiomer drugs ensures a more specific therapeutic action and a better safety profile. Consequently, research into compounds like (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide heavily relies on methods that can confirm the identity and purity of the specific stereoisomer being studied.

Methodologies for Assessing Enantiomeric Purity in Pyrrolidinecarboxamides

To ensure that a sample contains only the desired enantiomer, highly specialized analytical techniques are required. Since enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they cannot be separated by standard chromatographic methods. researchgate.net The assessment of enantiomeric purity relies on creating a chiral environment where the two enantiomers interact differently, allowing for their separation and quantification.

Two primary approaches are used for this purpose in liquid chromatography: direct and indirect methods. nih.gov The direct method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. The indirect method involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which have different physical properties and can be separated on a standard achiral column. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for the chiral separation of pharmaceutical compounds. nih.gov The direct separation of enantiomers on a commercial chiral stationary phase (CSP) is the most common approach. researchgate.net CSPs are designed with a chiral selector immobilized on a support, typically silica (B1680970) gel. researchgate.net The separation occurs due to the formation of temporary, transient diastereomeric complexes between the analyte enantiomers and the CSP, leading to different retention times. researchgate.net

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) being particularly popular and versatile for separating a broad range of chiral drugs. nih.gov The choice of CSP and mobile phase is critical for achieving successful separation.

For compounds related to pyrrolidinecarboxamides, various HPLC methods have been developed. For example, the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583), a structurally similar compound, was determined using a Chiralcel OD-H column. researchgate.net

Table 1: Examples of HPLC Conditions for Chiral Separation of Pyrrolidine-related Compounds

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2-(aminomethyl)-1-ethylpyrrolidine derivatives | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | UV (254 nm) | researchgate.net |

| L-prolinamide | Diacel chiralpak IC | Not specified for direct separation | UV | juniperpublishers.com |

The indirect approach to chiral separation involves a pre-column derivatization step. academicjournals.org In this technique, the sample containing the enantiomeric mixture is reacted with an optically pure chiral derivatizing agent (CDA) to form two diastereomers. nih.govjuniperpublishers.com These newly formed diastereomers have distinct physicochemical properties and can be readily separated using a conventional, non-chiral (achiral) stationary phase, such as a standard C18 column in reverse-phase HPLC. juniperpublishers.com

This method is particularly useful when direct chiral separation is difficult or when the analyte lacks a suitable chromophore for UV detection. The derivatization can introduce a UV-absorbing or fluorescent tag, significantly enhancing detection sensitivity. academicjournals.orgnih.gov

A well-known CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which is used to analyze compounds with primary or secondary amine groups. juniperpublishers.com For instance, a method was developed for assessing the enantiomeric purity of L-prolinamide by derivatizing it with Marfey's reagent and analyzing the resulting diastereomers on a Hypersil BDS C18 column. juniperpublishers.com Similarly, derivatives of 2-(aminomethyl)-1-ethylpyrrolidine were synthesized by reacting the amine with agents like 4-nitrobenzoic acid or various aryl sulfonyl chlorides to facilitate chiral separation. researchgate.netresearchgate.net

The selection of the derivatizing agent and the optimization of reaction conditions (e.g., temperature, time, pH) are crucial for ensuring a complete and rapid reaction without racemization. academicjournals.orgnih.gov

Table 2: Examples of Chiral Derivatizing Agents and Conditions

| Analyte Class | Chiral Derivatizing Agent (CDA) | Reaction Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|

| Amines (e.g., Prolinamide) | Marfey's Reagent | Heat at 65°C for one hour | Diastereomeric amides | juniperpublishers.com |

| Amines (e.g., 2-(aminomethyl)-1-ethylpyrrolidine) | 4-Nitrobenzoic Acid | Not specified | Diastereomeric amides | researchgate.net |

| Amines (e.g., 2-(aminomethyl)-1-ethylpyrrolidine) | Aryl Sulfonyl Chlorides | Stirred overnight at room temperature with pyridine | Diastereomeric sulfonamides | researchgate.net |

Molecular Mechanisms and Biological Activity Investigations of Pyrrolidinecarboxamides

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a key strategy in modern therapeutic development. Pyrrolidinecarboxamide scaffolds have emerged as versatile platforms for designing inhibitors that can disrupt pathological PPIs involved in cancer and other diseases.

Murine Double Minute 2 (MDM2)-p53 Interaction Inhibition by Spiroindolinone Pyrrolidinecarboxamides

The interaction between the p53 tumor suppressor and its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), is a critical control point in cellular proliferation and apoptosis. nih.govaacrjournals.org In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-surveilling functions. nih.govnih.gov Disrupting the MDM2-p53 interaction can liberate p53, restoring its ability to induce cell-cycle arrest or apoptosis in cancer cells. nih.govacs.org Spiroindolinone pyrrolidinecarboxamides are a class of potent small-molecule inhibitors designed to mimic the key p53 residues that bind to a deep hydrophobic pocket on the MDM2 protein, thereby blocking the interaction. nih.govmdpi.com

By competitively binding to MDM2, spiroindolinone pyrrolidinecarboxamide inhibitors prevent the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. nih.govacs.org This blockade leads to the rapid accumulation and stabilization of the p53 protein within the cell. nih.govaacrjournals.org Once stabilized, p53 can translocate to the nucleus and function as a transcription factor, activating a suite of target genes. researchgate.net Among the most critical of these are:

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S checkpoint, providing time for DNA repair or initiating senescence. nih.govacs.org

PUMA (p53 Upregulated Modulator of Apoptosis): A pro-apoptotic protein that binds to and inactivates anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the initiation of the apoptotic cascade. nih.gov

Studies on spiroindolinone pyrrolidinecarboxamide derivatives, such as the dimer compound XR-4, have demonstrated that treatment of cancer cells with wild-type p53 leads to a significant upregulation of both p21 and PUMA, confirming the successful reactivation of the p53 pathway. nih.gov

A novel and advanced strategy for targeting MDM2 involves not just inhibiting its interaction with p53, but inducing its complete degradation. Some spiroindolinone pyrrolidinecarboxamide derivatives have been designed as dimers that function as "homobifunctional proteolysis-targeting chimeras" (Homo-PROTACs). nih.govnih.gov

A Homo-PROTAC is a molecule designed with two ligands for the same target protein, connected by a linker. In the case of MDM2, which is itself an E3 ubiquitin ligase, the Homo-PROTAC induces MDM2 to dimerize. nih.govnih.gov This forced dimerization is thought to trigger a "suicide" mechanism, where one MDM2 molecule in the dimer ubiquitinates the other, flagging it for degradation by the proteasome. nih.govresearchgate.net This approach has two key advantages: it eliminates the inhibitor's target protein entirely, and it also removes the primary negative regulator of p53. scienceopen.com The compound XR-4, a dimer of spiroindolinone pyrrolidinecarboxamide, has been shown to act as a Homo-PROTAC, inducing the degradation of the MDM2 protein and leading to a more sustained p53 response. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) Dual Inhibition by Pyrrolidine-Carboxamide Derivatives

The deregulation of both receptor tyrosine kinases, such as EGFR, and cell cycle proteins, like CDK2, are common drivers of cancer cell proliferation. nih.govnih.gov EGFR activation triggers downstream signaling pathways that promote cell growth, while CDK2 is essential for progression through the G1/S phase of the cell cycle. nih.govresearchgate.net A therapeutic strategy of simultaneously inhibiting both targets can offer a more potent anti-proliferative effect and may circumvent resistance mechanisms. nih.gov

A novel series of pyrrolidine-carboxamide derivatives has been developed and investigated as dual inhibitors of EGFR and CDK2. nih.gov In a study, several compounds from this series demonstrated potent activity against both targets. nih.govresearchgate.net

| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference Compound (EGFR) | Reference Compound (CDK2) |

|---|---|---|---|---|

| Compound 7g | 87-107 | 15-31 | Erlotinib (B232) (80 nM) | Dinaciclib (B612106) (20 nM) |

| Compound 7k | 87-107 | 15-31 | Erlotinib (80 nM) | Dinaciclib (20 nM) |

| Compound 7o | 87-107 | 15-31 | Erlotinib (80 nM) | Dinaciclib (20 nM) |

Data derived from studies on novel pyrrolidine-carboxamide derivatives, demonstrating potent dual inhibition comparable to reference drugs. nih.govresearchgate.net

These compounds were found to be effective antiproliferative agents against various cancer cell lines, including A-549 (lung), MCF-7 (breast), and HT-29 (colon), with compound 7g showing greater efficacy than the standard chemotherapeutic doxorubicin (B1662922) in some cases. nih.govresearchgate.net

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Modulation by Pyrrolidine-Based Compounds

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a driver of cancer progression, metastasis, and treatment resistance. mdpi.commdpi.com The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). nih.gov HIF-1 consists of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit. nih.gov Under normal oxygen conditions, HIF-1α is rapidly degraded. nih.gov Under hypoxia, HIF-1α stabilizes, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis (e.g., VEGF), metabolic adaptation, and cell survival. nih.govnih.gov

Targeting the HIF-1 pathway is a promising anti-cancer strategy. While specific research on simple pyrrolidine-carboxamides is limited in this area, the broader chemical space of pyrrolidine-containing compounds is being explored. The modulation of the HIF-1 pathway can occur through various mechanisms, including inhibition of HIF-1α synthesis, prevention of its stabilization, or blockade of its transcriptional activity. mdpi.comnih.gov For instance, loss of p53, a scenario relevant to MDM2 inhibition, can promote angiogenesis through the regulation of HIF-1α. mdpi.com Furthermore, signaling pathways like PI3K/AKT/mTOR, which are often dysregulated in cancer, can increase HIF-1α protein levels. mdpi.com Therefore, pyrrolidine-based compounds that affect these upstream pathways could indirectly modulate HIF-1 activity.

P2X7 Receptor Antagonism by Pyrrolidine (B122466) Derivatives

The P2X7 receptor is an ATP-gated cation channel predominantly found on immune cells. researchgate.net Its activation by high concentrations of extracellular ATP, often present in inflammatory or tumor microenvironments, triggers a cascade of downstream events, including the release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β) and cell death. researchgate.netnih.gov Chronic activation of P2X7 is implicated in a range of inflammatory diseases and cancer, making it an attractive therapeutic target. researchgate.netnih.gov

Pyrrolidine derivatives have been investigated as scaffolds for developing P2X7 receptor antagonists. For example, pyroglutamic acid derivatives, which contain a pyrrolidine ring, were initially designed as P2X7 receptor ligands. researchgate.net Subsequent research has led to the development of various potent P2X7 antagonists, including adamantane (B196018) amides and other complex heterocyclic structures. nih.govresearchgate.net The development of pyrrolinone derivatives has also yielded orally bioavailable P2X3 receptor antagonists, a related purinergic receptor involved in pain signaling, highlighting the utility of the pyrrolidine core in modulating this class of ion channels. nih.gov

Information regarding (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide and its role in cancer research is not available in the public domain.

Extensive searches for scientific literature detailing the molecular mechanisms and biological activity of the specific chemical compound this compound in the context of cancer cellular biology did not yield any specific results.

Therefore, it is not possible to provide an article on the investigation of cancer cell proliferation inhibition, apoptosis induction, analysis of gene expression regulation, or the assessment of cellular migration and invasion related to this particular compound. Research focusing on these aspects for this compound has not been published in the available scientific literature.

It is important to note that while the broader class of pyrrolidinecarboxamides has been a subject of interest in medicinal chemistry and oncology research for the development of potential therapeutic agents, the specific biological activities of individual derivatives such as this compound can only be determined through dedicated experimental studies. Without such studies, no data-driven article can be produced.

Structure Activity Relationship Sar Studies of Pyrrolidinecarboxamide Scaffolds

Systematic Exploration of Structural Modifications and Their Biological Impact

The biological activity of pyrrolidinecarboxamide derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. nih.gov Systematic studies have demonstrated that modifications at the pyrrolidine (B122466) nitrogen (N-1 position), the carboxamide moiety, and the stereochemistry of the chiral center at C-2 are critical determinants of pharmacological activity. nih.govnih.gov

Research into inhibitors of enzymes such as N-acylethanolamine acid amidase (NAAA) and Enoyl Acyl Carrier Protein Reductase (InhA) has provided a wealth of SAR data. rsc.orgnih.gov For instance, in the development of NAAA inhibitors, a series of pyrrolidine amides were synthesized to explore the impact of different aromatic groups and linkers attached to the core. rsc.org Similarly, in the search for antitubercular agents, a library of pyrrolidine carboxamides was screened against InhA, revealing key insights into the role of hydrophobic and aromatic moieties in enhancing inhibitory potency. nih.gov These explorations show that even subtle changes, such as the position of a substituent on a phenyl ring or the length of an alkyl chain, can lead to significant variations in biological activity, highlighting the sensitive interplay between the ligand structure and its target. nih.govnih.gov

Correlation Between Substituent Effects and Inhibitory Potency

The substituent at the N-1 position of the pyrrolidine ring plays a pivotal role in modulating biological activity. Due to its nucleophilicity, this position is a prime site for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being functionalized at this nitrogen. nih.gov

The length and nature of an N-alkyl chain can dramatically alter potency and even stereochemical preference. In a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides designed as dopamine (B1211576) D2 receptor antagonists, the length of the alkyl group was a critical factor. For N-ethyl substituted compounds, the (S)-enantiomer displayed higher potency. However, as the alkyl chain length was increased to n-butyl or n-hexyl, the stereochemical preference inverted, with the (R)-enantiomers becoming the more potent inhibitors. nih.gov This demonstrates a complex interaction between the N-alkyl substituent and the receptor binding site, where longer chains may occupy a different region of the binding pocket, favoring the opposite stereoisomer. nih.gov

When the N-1 position is substituted with an aromatic group, such as a phenyl ring, further SAR exploration is possible. In a series of N-phenyl-pyrrolidine carboxamides targeting the InhA enzyme, substitutions on this phenyl ring were systematically evaluated. The presence of electron-withdrawing groups at the meta-position (3-position) was found to be beneficial for activity. For example, compounds with 3-chloro or 3-bromo substituents were highly active. However, a size limitation was observed, as a larger iodo group at the same position (3-I) resulted in a significant drop in potency. nih.gov

Table 1: Influence of N-Phenyl Substituents on InhA Inhibition Data extracted from a study on N-phenyl-pyrrolidine carboxamide inhibitors. nih.gov

| Compound | N-Phenyl Ring Substitution | % Inhibition at 15 µM | IC₅₀ (µM) |

| s1 | Unsubstituted | 46 | ND |

| s2 | 3-Cl | 82 | 6.84 |

| s3 | 3-Br | 83 | 6.54 |

| s8 | 3-I | 26 | ND |

| s12 | 3-NO₂ | 82 | 7.01 |

| s19 | 4-OPh | 0 | ND |

Modifications to the carboxamide group are fundamental to tuning the activity of this class of compounds. This often involves replacing the terminal hydrogen of a primary amide with various alkyl or aryl groups, or altering the linker between the carboxamide and another functional group.

In the development of NAAA inhibitors based on a pyrrolidine amide scaffold, SAR data indicated that small, lipophilic substituents on a terminal phenyl ring were preferable for optimal potency. rsc.org In another extensive study on InhA inhibitors, the carboxamide was attached to a cyclohexyl group, which was then replaced with a variety of substituted phenyl rings to probe the SAR. An unsubstituted phenyl ring was well-tolerated, but introducing electron-withdrawing substituents like trifluoromethyl (CF₃) or chloro (Cl) groups at the para-position of the phenyl ring significantly enhanced inhibitory activity. nih.gov This suggests that the terminal hydrophobic moiety interacts with a specific pocket on the enzyme where these electronic features are favorable.

Further exploration showed that the nature of the linker between two aromatic rings on the carboxamide side chain also had a substantial effect. Inserting a flexible methylene (B1212753) (-CH₂-) or ether (-O-) linker between two phenyl rings was tolerated, whereas a rigid carbonyl (-CO-) linker was detrimental to activity. nih.gov

Table 2: Effect of Carboxamide Moiety Substitutions on InhA Inhibition Data derived from a study where a terminal cyclohexyl group was replaced by various substituted phenyl groups. nih.gov

| Compound | Carboxamide Moiety (R in -CONH-R) | % Inhibition at 15 µM | IC₅₀ (µM) |

| p1 | Cyclohexyl | 78 | 6.12 |

| p2 | Phenyl | 70 | ND |

| p3 | 4-CF₃-Phenyl | 96 | 4.31 |

| p5 | 4-Cl-Phenyl | 94 | 4.62 |

| p19 | Benzoylphenyl | 66 | ND |

| p21 | Benzylphenyl | Maintained Activity | ND |

Stereochemistry is a critical factor governing the biological activity of chiral compounds, as enantiomers can exhibit significantly different interactions with protein targets, metabolic enzymes, and transporters. nih.gov For pyrrolidinecarboxamides, the stereocenter at the C-2 position of the pyrrolidine ring is a key determinant of potency and selectivity.

As previously mentioned in the context of N-alkyl substitutions (Section 5.2.1), the preferred stereoisomer can depend on other substituents in the molecule. A study on dopamine D2 receptor antagonists provided a clear example of this phenomenon. For N-[(1-ethyl -2-pyrrolidinyl)methyl]benzamides, the (S)-enantiomer was found to be more potent. In contrast, when the N-alkyl group was extended to n-hexyl , the (R)-enantiomer exhibited superior activity. nih.gov This reversal underscores that the absolute configuration of the C-2 position and the nature of the N-1 substituent are intrinsically linked in determining the optimal fit within the receptor's binding site. nih.gov

Design Principles Derived from SAR for Enhanced Efficacy and Specificity

The systematic SAR studies of pyrrolidinecarboxamide scaffolds have led to the formulation of several key design principles for developing analogs with improved efficacy and selectivity.

Optimize N-1 Substitution: The N-1 position is a critical handle for modulating activity. The choice between a short alkyl, long alkyl, or substituted aryl group depends on the specific target. For some targets, longer alkyl chains may access additional hydrophobic pockets, while for others, substituted aryl rings can provide specific electronic and steric interactions to enhance potency. nih.govnih.gov

Fine-Tune the Carboxamide Moiety: The terminal group on the carboxamide side chain often interacts with a hydrophobic region of the target protein. Potency can be enhanced by introducing bulky, lipophilic groups, often decorated with electron-withdrawing substituents at specific positions (e.g., the para-position of a phenyl ring). rsc.orgnih.gov

Control Linker Flexibility: The linker connecting different parts of the molecule, particularly on the carboxamide side chain, influences both potency and selectivity. Flexible linkers may increase potency by allowing the molecule to adopt an optimal binding conformation, but this can sometimes come at the cost of reduced selectivity against related targets. Conversely, conformationally restricted linkers can lock the molecule into a specific bioactive conformation, potentially improving selectivity even if potency is not enhanced. rsc.org

Stereochemistry is Paramount: The absolute configuration of the C-2 position is a crucial determinant of activity. The optimal stereoisomer ((R) or (S)) must be determined empirically for each new target and scaffold combination, as it can be influenced by other substituents on the molecule. nih.gov Synthesis of stereochemically pure compounds is essential for maximizing efficacy and minimizing potential off-target effects from the less active enantiomer.

Preclinical Investigations and Potential Applications of Pyrrolidinecarboxamides

In Vitro Efficacy Evaluation

The in vitro assessment of pyrrolidinecarboxamide derivatives has uncovered their potential as antiproliferative agents and enzyme inhibitors. These studies are crucial in determining the preliminary efficacy and mechanism of action of new chemical entities.

Cell-Based Assays for Antiproliferative and Enzyme Inhibitory Activities

Cell-based assays are fundamental in the initial screening of compounds for potential anticancer activity. A novel series of pyrrolidine-carboxamide derivatives has been evaluated for its antiproliferative effects against a panel of human cancer cell lines, including A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), and HT-29 (colorectal adenocarcinoma). nih.gov Notably, these compounds were found to be non-cytotoxic to the normal human mammary gland epithelial cell line (MCF-10A), suggesting a degree of selectivity for cancer cells. nih.gov

One of the most potent compounds in this series, compound 7g , demonstrated a mean IC₅₀ value of 0.90 μM across the tested cancer cell lines, which was more potent than the standard chemotherapeutic agent doxorubicin (B1662922) (mean IC₅₀ of 1.10 μM). nih.gov Specifically, compound 7g showed superior inhibitory activity against A-549, MCF-7, and HT-29 cell lines compared to doxorubicin. nih.gov

The table below summarizes the antiproliferative activity of selected pyrrolidine-carboxamide derivatives.

| Compound | Mean IC₅₀ (μM) |

| 7e | Data not available |

| 7g | 0.90 |

| 7k | Data not available |

| 7n | Data not available |

| 7o | Data not available |

| Doxorubicin (Reference) | 1.10 |

Further investigations into the mechanism of action revealed that these compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The IC₅₀ values for EGFR inhibition ranged from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov For CDK2 inhibition, the IC₅₀ values were between 15 and 31 nM, showing potent inhibition in comparison to the reference dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov

In a different therapeutic area, pyrrolidine (B122466) carboxamides have been identified as a novel class of inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. nih.gov This enzyme is a key component of the bacterial fatty acid synthase II system and is a validated target for antitubercular drugs. High-throughput screening followed by structural optimization led to the discovery of potent InhA inhibitors within this chemical class. nih.gov

Biochemical Assays for Target Engagement and Pathway Modulation

Biochemical assays provide a more direct measure of a compound's interaction with its molecular target. In the context of the dual EGFR/CDK2 inhibiting pyrrolidine-carboxamide derivatives, biochemical assays confirmed their inhibitory activity against these kinases. nih.gov The preferential inhibition of the CDK2 isoform by these compounds was also established through inhibitory activity assays against a panel of different CDK isoforms. nih.gov

For the pyrrolidine carboxamide inhibitors of M. tuberculosis InhA, biochemical assays were crucial in determining their IC₅₀ values and understanding the structure-activity relationship (SAR). nih.gov These studies revealed that modifications to different parts of the pyrrolidine carboxamide scaffold significantly impacted inhibitory potency. For instance, the introduction of bulky aromatic groups generally enhanced the potency of InhA inhibition, which is consistent with the large binding pocket of the enzyme. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

Evaluation of Antitumor Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for assessing the in vivo antitumor efficacy of novel therapeutic agents. nih.gov While specific in vivo data for (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide is not yet available, the potent in vitro antiproliferative and enzyme inhibitory activities of its derivatives strongly suggest their potential for evaluation in such models. nih.gov The development of robust and rapid xenograft models using well-characterized human acute myeloid leukemia (AML) cell lines provides a valuable platform for these future preclinical studies. nih.gov

Assessment of Glucose Homeostasis Modulation in Diabetic Animal Models

The versatility of the pyrrolidinecarboxamide scaffold extends to potential applications in metabolic diseases. Various animal models are utilized to evaluate the efficacy of anti-diabetic agents, including models for both type 1 and type 2 diabetes. nih.gov These models allow for the assessment of a compound's ability to modulate glucose homeostasis, improve insulin (B600854) sensitivity, and protect pancreatic β-cells. nih.gov For instance, rodent models of type 2 diabetes, which can be induced through a combination of a high-fat diet and a low dose of streptozotocin, are instrumental in studying the bioactivity of new compounds. nih.gov Although specific studies on the effect of This compound on glucose homeostasis have not been reported, the diverse biological activities of its derivatives warrant investigation into this therapeutic area.

Role of this compound as a Versatile Building Block in Organic Chemistry Research

This compound is classified as a chiral building block in organic chemistry. bldpharm.comchemicalbook.combldpharm.com Organic building blocks are functionalized molecules that serve as the fundamental components for the synthesis of more complex molecular architectures. They are integral to medicinal chemistry, organic synthesis, and materials science for the modular assembly of supramolecular complexes, metal-organic frameworks, and novel organic compounds.

The chiral nature of This compound makes it a particularly valuable synthon for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. This is of paramount importance in drug discovery, as different enantiomers of a chiral drug can have vastly different biological activities and safety profiles. The pyrrolidine ring is a common motif in many biologically active natural products and synthetic drugs, and This compound provides a readily available starting material for the synthesis of a wide array of derivatives.

Synthesis of Complex Organic Molecules and Natural Product Analogues

While specific examples detailing the use of this compound as a chiral auxiliary in the synthesis of complex organic molecules or natural product analogues are not extensively documented in publicly available research, the broader class of chiral pyrrolidine derivatives plays a significant role in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. This is particularly important in the synthesis of natural products and pharmaceuticals, where only one enantiomer often exhibits the desired biological activity.

The general strategy involves attaching a chiral pyrrolidine derivative to a prochiral substrate. The inherent chirality of the pyrrolidine then directs the subsequent chemical transformations, leading to the formation of a new stereocenter with a specific configuration. After the desired stereochemistry is established, the chiral auxiliary is cleaved from the molecule and can often be recovered for reuse.

The utility of pyrrolidine-based structures in this context is well-established. For instance, various proline-derived organocatalysts are instrumental in a range of asymmetric reactions, highlighting the value of the pyrrolidine core in controlling stereoselectivity.

| Reaction Type | Role of Chiral Pyrrolidine Derivative | Typical Outcome |

| Alkylation | Directs the approach of the electrophile | High diastereoselectivity |

| Aldol Reaction | Controls the formation of new carbon-carbon bonds | Enantiomerically enriched β-hydroxy ketones/aldehydes |

| Diels-Alder Reaction | Influences the stereochemistry of the cycloadduct | High endo/exo and facial selectivity |

This table represents the general application of chiral pyrrolidine derivatives in asymmetric synthesis.

Facilitating Discovery of Novel Bioactive Compounds

The pyrrolidine carboxamide moiety is a recognized pharmacophore in the development of novel bioactive compounds. The structural features of this compound, including the chiral center at the 2-position of the pyrrolidine ring and the ethyl amide group, provide a framework that can be elaborated to interact with specific biological targets.

Research into pyrrolidine carboxamides has identified them as a promising class of inhibitors for various enzymes. For example, derivatives of this scaffold have been investigated as inhibitors of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. The core pyrrolidine carboxamide structure serves as a starting point for chemical modifications aimed at optimizing potency and selectivity for the target enzyme.

The discovery process often involves the synthesis of a library of related compounds, where different substituents are introduced onto the pyrrolidine ring or the carboxamide group. These libraries are then screened for biological activity against a specific target. The structure-activity relationship (SAR) data obtained from these screenings guide the design of subsequent generations of compounds with improved properties. The stereochemistry of the pyrrolidine ring is a critical factor in this process, as different enantiomers can exhibit significantly different biological activities.

| Compound Class | Target | Potential Therapeutic Area |

| Pyrrolidine Carboxamides | Enoyl-acyl carrier protein reductase (InhA) | Tuberculosis |

| Pyrrolidine Derivatives | Various GPCRs and ion channels | CNS disorders, pain, inflammation |

| Proline Analogues | Proteases, peptidomimetics | Antiviral, anticancer |

This table illustrates the diverse applications of the broader pyrrolidine scaffold in drug discovery.

Advanced Research Techniques in Pyrrolidinecarboxamide Studies

Computational Chemistry and Molecular Modeling Applications

Computational approaches have become indispensable in modern chemical and pharmaceutical research, offering predictive power that accelerates discovery and optimization processes. For (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide, these techniques can elucidate its behavior at a molecular level.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to understand how it might interact with biological targets such as enzymes or receptors.

Process: The three-dimensional structure of this compound is computationally placed into the binding site of a target protein. Algorithms then sample a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on factors like intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Application and Findings: While specific docking studies on this compound are not widely published, research on analogous pyrrolidine (B122466) carboxamide compounds has demonstrated the utility of this method. For instance, studies on other pyrrolidine carboxamide inhibitors have successfully used molecular docking to identify key interactions with the active sites of enzymes like the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. mdpi.com These studies often reveal critical hydrogen bonds and hydrophobic contacts that are essential for binding affinity. Such insights are invaluable for the rational design of new, more potent derivatives. For example, a study on novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety used molecular docking to show good binding scores for the active site of tyrosyl-tRNA synthetase. figshare.comtandfonline.com

| Parameter | Description | Example from Pyrrolidine Carboxamide Studies |

| Binding Affinity | The strength of the binding interaction between the ligand and its target, often expressed in kcal/mol. | Docking of pyrrolidine carboxamide derivatives against various enzymes has shown binding energies ranging from -8.0 to -10.0 kcal/mol, indicating stable interactions. figshare.comtandfonline.com |

| Binding Mode | The specific orientation and conformation of the ligand within the target's binding site. | Identification of key hydrogen bonds between the carboxamide group and amino acid residues in the active site. |

| Key Interactions | Specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-target complex. | Hydrophobic interactions between the ethyl group on the pyrrolidine ring and nonpolar residues of the target protein. |

Pharmacophore Model Generation for Activity Prediction and Lead Optimization

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structures of known active compounds and used to screen large databases for new potential lead compounds.

Process: For a series of pyrrolidinecarboxamide derivatives with known biological activity, a pharmacophore model can be developed. This model would highlight the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are crucial for activity.

Application and Findings: In studies of various pyrrolidine derivatives, pharmacophore models have been successfully used to identify novel inhibitors for targets like myeloid cell leukemia-1 (Mcl-1). nih.gov These models typically include features like a hydrophobic group corresponding to the pyrrolidine ring and hydrogen bond donor/acceptor sites from the carboxamide moiety. Such a model for this compound and its analogs could guide the synthesis of new compounds with enhanced activity by ensuring they possess the optimal arrangement of these critical features.

Binding Free Energy Calculations to Quantify Interactions

While molecular docking provides a rapid assessment of binding, more rigorous methods like binding free energy calculations offer a more quantitative prediction of binding affinity. These calculations can provide a deeper understanding of the thermodynamics of the ligand-target interaction.

Process: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are used to calculate the free energy change upon binding of the ligand to its target. These calculations often involve running molecular dynamics (MD) simulations of the ligand-target complex in a simulated aqueous environment.

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and confirmation of synthesized chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl group, the pyrrolidine ring, and the amide group. The splitting patterns of these signals would provide information about the connectivity of the atoms.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show separate signals for each unique carbon atom, including those in the ethyl group, the pyrrolidine ring, and the carbonyl carbon of the amide.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Ethyl Group (CH₃) | ~1.1-1.3 | ~14-16 |

| Ethyl Group (CH₂) | ~3.2-3.5 | ~40-45 |

| Pyrrolidine Ring (CH₂) | ~1.5-2.5 | ~25-55 |

| Pyrrolidine Ring (CH) | ~3.0-3.5 | ~60-65 |

| Amide (NH₂) | ~7.0-8.5 | N/A |

| Carbonyl (C=O) | N/A | ~170-175 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Process: A sample of this compound would be ionized, and the resulting ions would be separated based on their mass-to-charge ratio. The resulting mass spectrum would show a peak corresponding to the molecular ion, confirming the molecular weight of the compound.

Application and Findings: The molecular weight of this compound (C₇H₁₄N₂O) is 142.19 g/mol . nih.gov In a mass spectrum, a prominent peak at or near m/z 143 would be expected for the protonated molecular ion [M+H]⁺. Fragmentation of the molecular ion would likely involve cleavage of the ethyl group or opening of the pyrrolidine ring, providing further structural confirmation. For example, in the mass spectrum of 1-Ethyl-2-pyrrolidone-4-carboxamide, characteristic fragment ions are observed that help to piece together the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized to identify functional groups and elucidate the molecular structure of compounds such as this compound. This method measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. The resulting FTIR spectrum is a unique fingerprint of the compound, providing valuable information about its chemical composition and structure.

In the analysis of this compound, FTIR spectroscopy allows for the characterization of its key functional groups: the amide, the pyrrolidine ring, and the ethyl substituent. Each of these groups exhibits characteristic absorption bands at distinct regions of the infrared spectrum.

Detailed Research Findings

While a specific, complete experimental spectrum for this compound is not widely published in publicly available literature, the expected characteristic absorption frequencies can be accurately predicted based on the analysis of similar compounds and established spectroscopic data for its constituent functional groups. vscht.czlibretexts.org The interpretation of the FTIR spectrum focuses on several key regions:

N-H Stretching Vibrations: The primary amide group (-CONH2) is characterized by two distinct stretching vibrations in the region of 3100-3500 cm⁻¹. The asymmetric stretching band typically appears at a higher frequency, while the symmetric stretching band is found at a lower frequency. The presence of two bands in this region is a clear indicator of a primary amide.

C-H Stretching Vibrations: The aliphatic C-H stretching vibrations from the ethyl group and the pyrrolidine ring are expected to appear in the 2850-3000 cm⁻¹ region. vscht.cz These bands are characteristic of sp³ hybridized carbon-hydrogen bonds.